molecular formula C20H19NO2 B13125352 (9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate

(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13125352
M. Wt: 305.4 g/mol
InChI Key: SJBYDRYXGHQYPN-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features both a fluorenyl group and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Synthesis of the Dihydropyridine Moiety: This often involves Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling Reactions: The final step would involve coupling the fluorenyl group with the dihydropyridine moiety under specific conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine moiety can undergo oxidation to form pyridine derivatives.

    Reduction: Reduction reactions can convert the fluorenyl group to more saturated hydrocarbons.

    Substitution: Both the fluorenyl and dihydropyridine groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Various substituted fluorenyl and dihydropyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with fluorenyl and dihydropyridine groups can act as catalysts in organic reactions.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Pharmacology: Potential use as calcium channel blockers or other therapeutic agents.

    Biochemistry: Studied for their interactions with biological macromolecules.

Industry

    Polymer Science: Used in the synthesis of novel polymers with unique properties.

    Electronics: Application in the development of organic electronic devices.

Mechanism of Action

The mechanism of action for compounds like (9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate would depend on their specific application. For instance, as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, affecting muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Fluorenylmethyloxycarbonyl (Fmoc) Compounds: Commonly used in peptide synthesis.

    Dihydropyridine Derivatives: Such as nifedipine, used as calcium channel blockers.

Uniqueness

(9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate is unique due to the combination of the fluorenyl and dihydropyridine groups, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C20H19NO2/c22-20(21-12-6-1-7-13-21)23-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-6,8-11,19H,7,12-14H2

InChI Key

SJBYDRYXGHQYPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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